

# Application of Sodium Starch Glycolate in Orally Disintegrating Tablets (ODTs)

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## Compound of Interest

Compound Name: Sodium glycolate

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Orally disintegrating tablets (ODTs) are a patient-centric dosage form designed to disintegrate rapidly in the oral cavity without the need for water.<sup>[1]</sup> This rapid disintegration is crucial for achieving fast onset of action and improving patient compliance, particularly for pediatric, geriatric, and dysphagic patients. The selection of a suitable superdisintegrant is paramount to the successful formulation of ODTs.<sup>[2]</sup> Sodium starch glycolate (SSG), a modified starch, is a widely used superdisintegrant in the pharmaceutical industry for ODT formulations.<sup>[2][3]</sup> It is the sodium salt of a carboxymethyl ether of starch and is known for its rapid water absorption and swelling properties, which lead to the rapid breakup of the tablet matrix.<sup>[3][4]</sup>

This document provides detailed application notes on the use of sodium starch glycolate in ODTs, including its mechanism of action, optimal concentration ranges, and its effects on the physicochemical properties of the tablets. Furthermore, it offers comprehensive experimental protocols for the evaluation of ODTs containing SSG.

## Mechanism of Action of Sodium Starch Glycolate

Sodium starch glycolate facilitates the rapid disintegration of ODTs primarily through two synergistic mechanisms: swelling and wicking.<sup>[5]</sup>

- **Swelling:** Upon contact with saliva, SSG rapidly absorbs a significant amount of water, causing its particles to swell to many times their original size.[5][6] This swelling action creates a strong disruptive force within the tablet matrix, breaking it apart from the inside.[5]
- **Wicking:** The hydrophilic nature of SSG promotes the rapid uptake of water into the tablet through capillary action.[5] This wicking effect ensures that water is quickly distributed throughout the tablet, facilitating the swelling of SSG particles and the dissolution of other soluble excipients, further accelerating the disintegration process.

The combination of these mechanisms results in the rapid breakdown of the ODT into smaller particles in the mouth, allowing for quick dissolution of the active pharmaceutical ingredient (API) and subsequent absorption.[2]



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Mechanism of Action of Sodium Starch Glycolate in ODTs.

## Application in ODT Formulations

Sodium starch glycolate is an effective superdisintegrant for ODTs prepared by various methods, including direct compression and wet granulation.[4][7] Its performance can be influenced by its concentration in the formulation.

## Optimal Concentration

The typical concentration range for sodium starch glycolate in ODT formulations is between 2% and 8% w/w.[3] While higher concentrations can lead to faster disintegration, excessive amounts (above 8%) may cause gelling, which can hinder water penetration and paradoxically increase disintegration time.[3][8] The optimal concentration depends on the specific drug properties, other excipients used, and the desired tablet characteristics. For instance, an

optimized formulation of acetosal ODTs was achieved with 4.768% sodium starch glycolate.[6]  
[9] In another study, ODTs containing 7.5% SSG showed superior characteristics.[10]

## Impact on ODT Properties

The inclusion of sodium starch glycolate significantly influences several key properties of ODTs:

- **Disintegration Time:** SSG effectively reduces the disintegration time of ODTs to within the desired range of 30 to 60 seconds.[1]
- **Wetting Time:** The wicking action of SSG leads to a shorter wetting time, indicating rapid water uptake.
- **Hardness:** As a starch derivative, SSG can contribute to the hardness of the tablet, helping to maintain its mechanical integrity during handling and transportation.[6]
- **Friability:** ODTs formulated with an appropriate concentration of SSG generally exhibit low friability, typically less than 1%.
- **Drug Dissolution:** By promoting rapid disintegration, SSG enhances the dissolution rate of the active pharmaceutical ingredient.[11]

## Data Presentation

The following tables summarize the quantitative data on the effect of sodium starch glycolate concentration on various ODT properties, based on findings from different studies.

Table 1: Effect of Sodium Starch Glycolate Concentration on Disintegration Time and Wetting Time

| Formulation Code | Drug                 | SSG Concentration (% w/w) | Disintegration Time (seconds) | Wetting Time (seconds) | Reference              |
|------------------|----------------------|---------------------------|-------------------------------|------------------------|------------------------|
| F1               | Acetosal             | 6.0                       | -                             | -                      | <a href="#">[6][9]</a> |
| F2               | Acetosal             | 3.0                       | -                             | -                      | <a href="#">[6][9]</a> |
| F8               | Acetosal             | 4.5                       | -                             | -                      | <a href="#">[6][9]</a> |
| Optimum Formula  | Acetosal             | 4.768                     | 40.57                         | 46.00                  | <a href="#">[6][9]</a> |
| ODT7             | Escitalopram Oxalate | 2.5                       | -                             | -                      | <a href="#">[10]</a>   |
| ODT8             | Escitalopram Oxalate | 5.0                       | -                             | -                      | <a href="#">[10]</a>   |
| ODT9             | Escitalopram Oxalate | 7.5                       | < 60                          | -                      | <a href="#">[10]</a>   |
| SSG 3            | Fexofenadine HCl     | 12.0                      | > 32.33                       | -                      | <a href="#">[12]</a>   |
| B1               | Tramadol HCl         | -                         | -                             | 40-45                  | <a href="#">[13]</a>   |
| B2               | Tramadol HCl         | -                         | -                             | 40-45                  | <a href="#">[13]</a>   |
| B3               | Tramadol HCl         | -                         | -                             | 40-45                  | <a href="#">[13]</a>   |

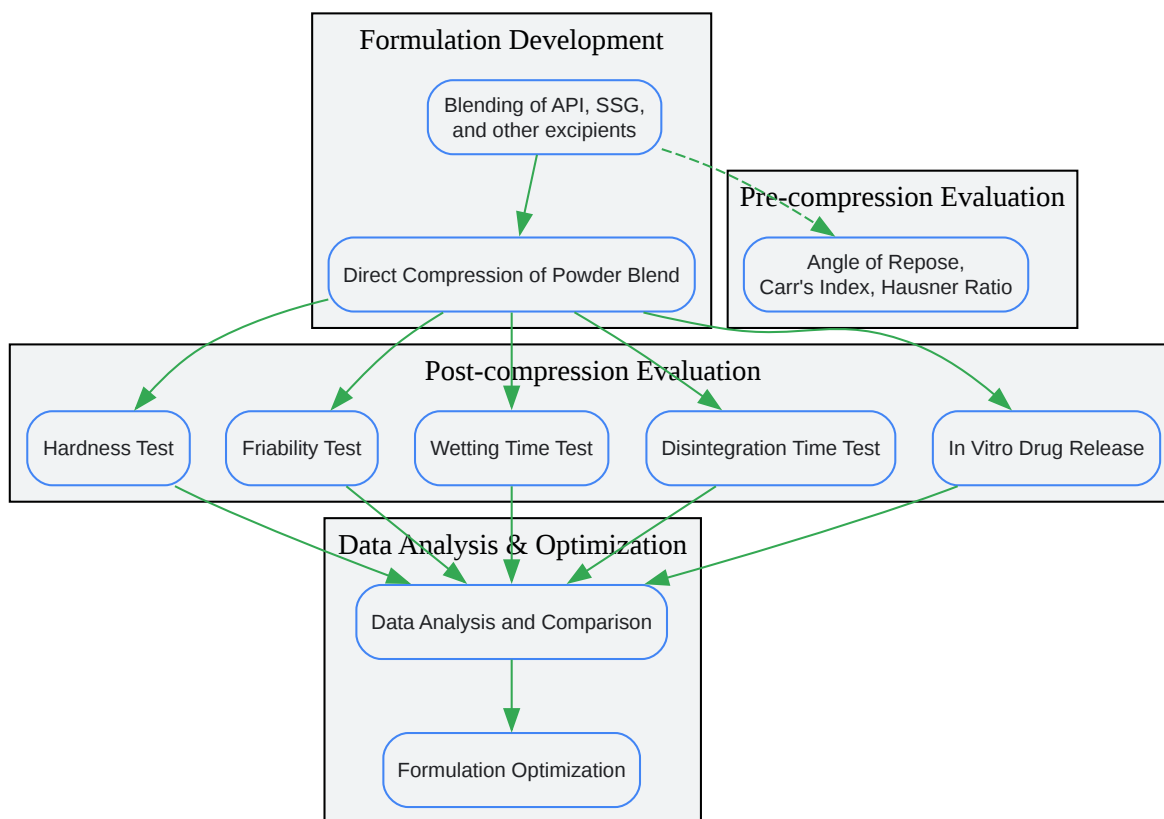
Table 2: Effect of Sodium Starch Glycolate on Hardness, Friability, and Drug Release

| Formulation Code | Drug                 | SSG Concentration (% w/w) | Hardness ( kg/cm <sup>2</sup> ) | Friability (%) | Drug Release (%)            | Reference                                 |
|------------------|----------------------|---------------------------|---------------------------------|----------------|-----------------------------|---|
| Optimum Formula  | Acetosal             | 4.768                     | 3.70                            | 0.668          | 95.14 (in unspecified time) | <a href="#">[6]</a> <a href="#">[9]</a>   |
| ODT9             | Escitalopram Oxalate | 7.5                       | -                               | -              | 100 (after 6 minutes)       | <a href="#">[10]</a>                      |
| SSG 3            | Fexofenadine HCl     | 12.0                      | -                               | -              | 84.48 (at 15 minutes)       | <a href="#">[12]</a> <a href="#">[14]</a> |

## Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the performance of ODTs formulated with sodium starch glycolate.

## ODT Formulation and Evaluation Workflow



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Experimental Workflow for ODT Formulation and Evaluation.

## Detailed Methodologies

### 5.2.1. Disintegration Time Test (USP <701>)

This test determines the time required for a tablet to break up into smaller particles when placed in a liquid medium.

- Apparatus: USP Disintegration Apparatus, consisting of a basket-rack assembly with six tubes, a 1000 mL beaker, a thermostatic arrangement to maintain the temperature at  $37 \pm$

2°C, and a device for raising and lowering the basket.[4][15]

- Procedure:
  - Place one tablet in each of the six tubes of the basket.[4]
  - Immerse the basket in a beaker containing 900 mL of purified water (or other specified medium) maintained at  $37 \pm 2^\circ\text{C}$ . [2]
  - Operate the apparatus, moving the basket up and down at a constant frequency.[16]
  - The disintegration time is the time taken for the last tablet to completely disintegrate and pass through the screen.[1]
- Acceptance Criteria: For ODTs, the disintegration time should generally be within 3 minutes, with many formulations aiming for 30 seconds or less.[2][3]

#### 5.2.2. Wetting Time Test

This test measures the time it takes for a tablet to become completely wet when in contact with a small amount of liquid, simulating the conditions in the oral cavity.

- Apparatus: A Petri dish (10 cm diameter), a circular tissue paper, and a stopwatch.
- Procedure:
  - Place a circular piece of tissue paper in a 10 cm diameter Petri dish.[1]
  - Add 10 mL of water containing a water-soluble dye (e.g., eosin) to the Petri dish to wet the tissue paper.[2]
  - Carefully place a tablet on the surface of the wet tissue paper.
  - Start the stopwatch and record the time required for the dye to reach the upper surface of the tablet.[2]
- Interpretation: A shorter wetting time indicates faster water uptake and is generally correlated with a shorter disintegration time.

### 5.2.3. Tablet Hardness Test

This test measures the mechanical strength of the tablet, which is its ability to withstand the rigors of handling and transportation.

- Apparatus: A tablet hardness tester.
- Procedure:
  - Place a tablet diametrically between the two platens of the hardness tester.[\[17\]](#)
  - Apply a compressive force until the tablet fractures.
  - Record the force required to break the tablet. This is the tablet's hardness, typically expressed in kiloponds (kp) or Newtons (N).
  - Repeat the test for a representative sample of tablets (e.g., 6-10 tablets) and calculate the average hardness.
- Acceptance Criteria: The hardness of ODTs should be sufficient to prevent breakage during handling but not so high as to prolong disintegration time. A typical range is 3-5 kg/cm<sup>2</sup>.

### 5.2.4. Friability Test (USP <1216>)

This test assesses the tablet's tendency to chip, crumble, or break during handling.

- Apparatus: A friabilator.
- Procedure:
  - Take a sample of tablets (usually 10-20) and accurately weigh them ( $W_{initial}$ ).[\[6\]](#)
  - Place the tablets in the friabilator drum.[\[6\]](#)
  - Rotate the drum at 25 rpm for 4 minutes (100 revolutions).[\[6\]](#)
  - Remove the tablets from the drum, carefully remove any loose dust, and weigh them again ( $W_{final}$ ).[\[6\]](#)



- Calculate the percentage friability using the following formula:  $\text{Friability (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$
- Acceptance Criteria: The friability of ODTs should be less than 1%.[\[2\]](#)

#### 5.2.5. In Vitro Drug Release (Dissolution) Test (USP <711>)

This test measures the rate and extent of drug release from the tablet.

- Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[\[8\]](#)
- Procedure:
  - Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at  $37 \pm 0.5^\circ\text{C}$ .
  - Place one tablet in each vessel.
  - Rotate the paddles at a specified speed (e.g., 50 rpm).[\[8\]](#)
  - At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
  - Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Interpretation: The dissolution profile provides information on how quickly the drug is released from the tablet, which is critical for its bioavailability.

#### 5.2.6. Water Absorption Ratio

This test quantifies the amount of water absorbed by the tablet, which is related to its swelling capacity.

- Procedure:
  - Weigh a tablet ( $W_{\text{dry}}$ ).
  - Place the tablet on a piece of tissue paper that has been wetted with water in a Petri dish.

- Allow the tablet to completely wet.
- Remove the wet tablet and reweigh it ( $W_{\text{wet}}$ ).
- Calculate the water absorption ratio using the following formula:  $\text{Water Absorption Ratio} = [(W_{\text{wet}} - W_{\text{dry}}) / W_{\text{dry}}] \times 100$
- Interpretation: A higher water absorption ratio generally indicates a greater swelling capacity of the superdisintegrant.

## Conclusion

Sodium starch glycolate is a highly effective and versatile superdisintegrant for the formulation of orally disintegrating tablets. Its dual mechanism of rapid swelling and wicking ensures fast tablet disintegration, leading to enhanced drug dissolution and potentially improved bioavailability. By carefully selecting the optimal concentration of SSG and evaluating the key physicochemical properties of the ODTs using the standardized protocols provided, researchers and drug development professionals can successfully formulate robust and patient-friendly oral dosage forms.

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